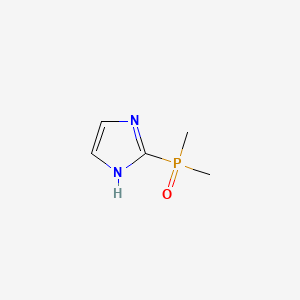

2-dimethylphosphoryl-1H-imidazole

Description

2-Dimethylphosphoryl-1H-imidazole is a phosphorylated imidazole derivative characterized by a dimethylphosphoryl group (-PO(CH₃)₂) attached to the imidazole ring. This modification enhances its chemical reactivity and biological activity, making it valuable in synthetic chemistry, coordination polymers, and pharmaceutical applications .

Synthesis: The compound is synthesized via a reaction between dichlorophenylphosphine and methylimidazole in the presence of triethylamine and sodium hydroxide. The process involves nucleophilic substitution and subsequent crystallization from methanol, yielding a tetracoordinate pentavalent phosphorus structure with hydrogen-bonded networks critical for crystal stability .

Applications: Phosphorylated imidazoles serve as synthons for transition metal ligands, pesticides, and drug precursors. Their hydrogen-bonding capabilities also enable applications in designing coordination polymers for catalysis and material science .

Properties

Molecular Formula |

C5H9N2OP |

|---|---|

Molecular Weight |

144.11 g/mol |

IUPAC Name |

2-dimethylphosphoryl-1H-imidazole |

InChI |

InChI=1S/C5H9N2OP/c1-9(2,8)5-6-3-4-7-5/h3-4H,1-2H3,(H,6,7) |

InChI Key |

AEYJJFCPRNDWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=NC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-dimethylphosphoryl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amido-nitriles with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of 2-dimethylphosphoryl-1H-imidazole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylphosphoryl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-Dimethylphosphoryl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-dimethylphosphoryl-1H-imidazole involves its interaction with specific molecular targets. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Table 1: Key Structural Features

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Interactions |

|---|---|---|---|---|

| 2-Dimethylphosphoryl-1H-imidazole | -PO(CH₃)₂ at C2 | C₅H₈N₂O₂P | 161.10 (calculated) | C–H⋯O, O–H⋯O hydrogen bonds |

| 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole | -P(Cy)₂ at phenyl, -CH₃ at N1 | C₂₇H₃₂N₂P | 437.52 | π-π stacking, van der Waals |

| 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole | -CH(OCH₃)₂ at C2, -CF₃ at C4 | C₇H₉F₃N₂O₂ | 210.15 | Dipole-dipole, hydrophobic |

| (1-Methyl-1H-imidazol-3-ium-2-yl)(phenyl)phosphinate monohydrate | -PO(O⁻)Ph at C2, -CH₃ at N1 | C₁₀H₁₃N₂O₃P·H₂O | 258.20 | O–H⋯O, N–H⋯O hydrogen bonds |

Key Observations :

- Phosphoryl vs. Phosphanyl : The dimethylphosphoryl group in 2-dimethylphosphoryl-1H-imidazole provides stronger hydrogen-bonding capacity compared to the dicyclohexylphosphanyl group in the benzoimidazole derivative, which relies on hydrophobic interactions .

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 2-(dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole enhances electrophilicity, unlike the electron-donating dimethylphosphoryl group .

Reactivity :

Key Findings :

- Phosphorylated imidazoles like 2-dimethylphosphoryl-1H-imidazole are understudied for direct antimicrobial activity but show promise as enzyme inhibitors due to their hydrogen-bonding capacity .

- Bulkier derivatives (e.g., triphenylimidazoles) exhibit stronger antimicrobial and anticancer profiles, likely due to enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.